molecular formula C20H26N2O3S B5715678 2,5-dimethyl-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)benzene-1-sulfonamide

2,5-dimethyl-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)benzene-1-sulfonamide

Cat. No.: B5715678
M. Wt: 374.5 g/mol
InChI Key: OUUYEZVMYJGRSE-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)benzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its presence in many biologically active molecules, including antibiotics and other pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzene sulfonamide structure. The process may include:

    Nitration and Reduction: Introducing nitro groups to the benzene ring followed by reduction to form amines.

    Sulfonation: Adding sulfonyl chloride to the amine to form the sulfonamide.

    Substitution Reactions: Introducing the morpholin-4-ylmethyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups to the molecule, enhancing its functionality.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups, enhancing the compound’s properties.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzymes or receptors. This interaction can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    N-(2-morpholin-4-ylmethylphenyl)benzene-1-sulfonamide: A structurally similar compound with potential biological activity.

Uniqueness

2,5-dimethyl-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)benzene-1-sulfonamide is unique due to its specific substitution pattern and the presence of the morpholin-4-ylmethyl group. This structural uniqueness can confer distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2,5-dimethyl-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-16-7-8-17(2)20(13-16)26(23,24)21-14-18-5-3-4-6-19(18)15-22-9-11-25-12-10-22/h3-8,13,21H,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUYEZVMYJGRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=CC=C2CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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